molecular formula C12H22N2O2 B3246526 Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate CAS No. 1785522-54-4

Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

Cat. No.: B3246526
CAS No.: 1785522-54-4
M. Wt: 226.32
InChI Key: VUYDVTFVLINJQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Azaspirocyclic Systems in Contemporary Chemical Research

Azaspirocyclic systems, which are spirocycles containing at least one nitrogen atom in one of the rings, have become increasingly important in modern chemical research, especially in the realm of drug discovery. researchgate.net Their rise in prominence is attributed to the distinct physicochemical and pharmacological properties they impart to molecules.

The shift from flat, aromatic structures towards more three-dimensional molecules is a key trend in medicinal chemistry, as it often correlates with improved biological activity and better pharmacokinetic profiles. tandfonline.com Azaspirocycles are inherently three-dimensional, and their rigid frameworks can lock the conformation of a molecule. This conformational constraint can lead to a more precise orientation of binding elements, resulting in enhanced efficacy and selectivity for biological targets. tandfonline.com

Compared to their non-spirocyclic or simpler cyclic amine counterparts like piperazines and piperidines, azaspirocycles often exhibit superior properties. tandfonline.com These advantages stem from their unique topology and the increased fraction of sp3-hybridized carbon atoms.

Table 1: Comparative Properties of Azaspirocycles

Property Advantage of Azaspirocycles Reference
Solubility Generally higher aqueous solubility. tandfonline.comresearchgate.net
Lipophilicity Decreased lipophilicity (lower logP). tandfonline.com
Basicity Higher basicity (pKa). tandfonline.com
Metabolic Stability Often show improved metabolic stability. tandfonline.comresearchgate.net

| Three-Dimensionality | Increased Fsp3 fraction, leading to better spatial arrangement for target binding. | tandfonline.com |

These favorable characteristics make azaspirocyclic scaffolds highly desirable for the design of novel therapeutic agents across various disease areas.

Historical Development of Spirocyclic Amine Synthesis and Application

The concept of spirocyclic compounds has been established in medicinal chemistry for over six decades. tandfonline.com However, the deliberate and widespread incorporation of these motifs into drug candidates has seen a significant surge in the 21st century. nih.govresearchgate.net This increased interest is driven by the "escape from flatland" philosophy, which advocates for moving away from planar aromatic compounds to improve drug-like properties. nih.gov

Historically, the synthesis of spirocyclic amines posed significant challenges, limiting their accessibility and exploration. Early methods often involved multi-step, low-yielding reactions. However, recent decades have witnessed remarkable progress in synthetic organic chemistry, leading to the development of more efficient and versatile methods for constructing these complex architectures.

Key synthetic strategies that have enabled the broader application of spirocyclic amines include:

Intramolecular Cyclization Reactions: Methods such as intramolecular alkylation and reductive amination have been fundamental in forming the second ring around a pre-existing cyclic amine. nih.govnih.gov

Cycloaddition Reactions: tandfonline.compatsnap.com-Dipolar cycloadditions involving azomethine ylides have proven to be a powerful tool for the stereoselective synthesis of spiro-pyrrolidines. nih.gov

Ring-Closing Metathesis: This powerful carbon-carbon bond-forming reaction has been employed to create the larger rings found in some azaspirocyclic systems. nih.gov

Multicomponent Reactions: These reactions allow for the rapid assembly of complex spirocyclic structures from simple starting materials in a single step, enhancing synthetic efficiency. researchgate.netnih.gov

The application of these advanced synthetic methods has made a diverse range of spirocyclic amine building blocks, like the diazaspiro[2.6]nonane core, more readily available for incorporation into screening libraries and lead optimization programs in drug discovery. researchgate.netnih.gov

Structural Features and Conformational Attributes of the 4,7-Diazaspiro[2.6]nonane Core

The 4,7-diazaspiro[2.6]nonane core is characterized by a unique spirocyclic fusion of a three-membered cyclopropane (B1198618) ring and a seven-membered 1,4-diazepane ring. The spiro-carbon atom is shared between these two rings.

Structural Features:

Spiro Center: A quaternary carbon atom that is a member of both rings.

1,4-Diazepane Ring: A seven-membered heterocyclic ring containing two nitrogen atoms at positions 4 and 7. This ring is considerably more flexible than the cyclopropane ring.

The seven-membered diazepane ring can theoretically adopt several conformations, such as boat and twist-boat forms. The attachment of the rigid cyclopropane ring at the spiro-center will restrict the available conformational space of the larger ring. The substituents on the nitrogen atoms, such as the tert-butyl carbamate (B1207046) in the title compound, will also play a significant role in dictating the preferred conformation due to steric hindrance. The analysis of related spiro systems, such as 1,4-diazaspiro[4.5]decanes, has shown that the six-membered ring typically adopts a chair conformation with bulky substituents preferring an equatorial position. researchgate.net By analogy, the diazepane ring in the 4,7-diazaspiro[2.6]nonane system will also adopt a minimum energy conformation to reduce steric and torsional strain, though it will be more dynamic than a six-membered ring.

The rigid and well-defined three-dimensional geometry resulting from this spiro-fusion is a key attribute, providing a fixed orientation for substituents attached to the scaffold, which is a highly desirable feature for rational drug design. tandfonline.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(4-5-12)13-7-9-14/h13H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYDVTFVLINJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC2)NCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 4,7 Diazaspiro 2.6 Nonane 7 Carboxylate

De Novo Synthesis of the 4,7-Diazaspiro[2.6]nonane Skeleton

The de novo synthesis of the 4,7-diazaspiro[2.6]nonane skeleton is a complex undertaking that requires the precise assembly of the cyclopropane (B1198618) and azepane rings around a central spirocyclic carbon atom. The construction of this framework can be approached through various multistep strategies, stereoselective methods to control chirality, and the application of cycloaddition and annulation reactions.

Multistep Strategies for Ring System Construction

A plausible multistep approach could begin with a pre-formed cyclopropane ring bearing functional groups that can be elaborated into the seven-membered azepane ring. For instance, a cyclopropane-1,1-dicarboxylic acid derivative could serve as a key starting material. One of the carboxylic acid groups could be converted to an amino group via a Curtius or Hofmann rearrangement. The second carboxylic acid could then be elongated and subsequently cyclized to form the azepane ring.

Alternatively, a strategy could involve the initial formation of a suitably substituted azepane ring, followed by the annulation of the cyclopropane ring. This might be achieved by creating a quaternary center on the azepane ring, which can then serve as the anchor for the formation of the three-membered ring.

A representative, albeit generalized, multistep sequence is outlined below:

StepReactionKey IntermediatesPurpose
1Michael AdditionCyclic ketone and an activated alkeneFormation of a key C-C bond and introduction of a side chain.
2Dieckmann CondensationDiester precursorIntramolecular cyclization to form one of the heterocyclic rings.
3Reductive AminationKeto-ester intermediate and an amine sourceIntroduction of the first nitrogen atom.
4Ring-Closing MetathesisDiene precursorFormation of the second heterocyclic ring.
5Functional Group InterconversionEster or ketone functionalitiesConversion to amines or other desired functional groups.

Stereoselective Approaches to Chiral Spirocyclic Diamines

The introduction of chirality into the 4,7-diazaspiro[2.6]nonane skeleton is of paramount importance for its potential applications in medicinal chemistry and catalysis. Stereoselective synthesis can be achieved through several approaches, including the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool.

One common strategy involves the use of a chiral auxiliary to direct the formation of the spirocyclic center. This auxiliary can be attached to the starting material and then removed after the key stereocenter-forming step has been accomplished. For instance, an Evans auxiliary could be employed to control the stereochemistry of an alkylation reaction that establishes the quaternary carbon.

Asymmetric catalysis offers a more elegant and atom-economical approach. A chiral catalyst, such as a proline derivative or a metal-ligand complex, can be used to control the enantioselectivity of a key ring-forming reaction. For example, a chiral phase-transfer catalyst could be used in an asymmetric alkylation to set the stereochemistry of the spirocenter. The development of such catalytic systems is a vibrant area of research, with new methods continually being reported for the enantioselective construction of complex molecular architectures. chemrxiv.org

The synthesis of topologically chiral molecules, such as catenanes, has also provided insights into stereoselective synthesis that can be applied to spirocycles. nih.gov These methods often rely on templated reactions where a chiral template directs the formation of a specific stereoisomer.

Cycloaddition and Annulation Reactions for Spiro[2.6] Formation

Cycloaddition and annulation reactions are powerful tools for the rapid construction of cyclic and spirocyclic systems. A [2+1] cycloaddition, for instance, could be envisioned for the formation of the cyclopropane ring. This could involve the reaction of a carbene or carbene-like species with an appropriately substituted exocyclic double bond on a pre-existing azepane ring.

Annulation strategies, which involve the formation of a new ring onto an existing one, are also highly relevant. A tandem spirocyclization/annulation reaction sequence could be employed to build the diazaspiro[2.6]nonane framework. nih.gov For example, a suitably functionalized precursor could undergo an intramolecular reaction to form the spirocenter, followed by a subsequent ring-closing reaction to complete the second ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is another powerful tool for ring construction, although its direct application to the formation of a three-membered ring is not feasible. However, it could be used to construct the seven-membered ring, which could then be further functionalized to create the spirocyclic system.

Protecting Group Chemistry and Strategic Deprotection

The presence of two secondary amine functionalities in the 4,7-diazaspiro[2.6]nonane skeleton necessitates the use of protecting groups to achieve selective functionalization. The choice of protecting groups and the strategy for their removal are critical for the successful synthesis of derivatives of this scaffold.

Role of the Tert-butyl Carbamate (B1207046) (Boc) in Synthetic Design

The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile removal under acidic conditions. chemistrysteps.comjk-sci.comresearchgate.net In the context of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate, the Boc group serves to protect one of the nitrogen atoms, allowing for the selective manipulation of the other.

The introduction of the Boc group is typically achieved by reacting the diamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, such as triethylamine. commonorganicchemistry.com The reaction is generally high-yielding and proceeds under mild conditions.

The stability of the Boc group to many reagents, including nucleophiles, bases, and reducing agents, makes it an ideal choice for multi-step syntheses. organic-chemistry.org This allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected amine.

The deprotection of the Boc group is most commonly achieved using a strong acid, such as trifluoroacetic acid (TFA), in a non-nucleophilic solvent like dichloromethane (DCM). chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, followed by the loss of isobutylene (B52900) and carbon dioxide to regenerate the free amine.

Table of Boc Protection and Deprotection Conditions

ReactionReagentsSolventConditions
Protection Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Tetrahydrofuran (THF)Room Temperature
Deprotection Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature

Orthogonal Protection Schemes for Differential Functionalization

To selectively functionalize both nitrogen atoms of the 4,7-diazaspiro[2.6]nonane core, an orthogonal protection strategy is essential. nih.gov Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one group while the other remains intact.

A common orthogonal partner to the acid-labile Boc group is the benzyl carbamate (Cbz or Z) group, which is removed by hydrogenolysis. Another widely used pairing is the Boc group with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org

In a hypothetical synthesis of a differentially functionalized 4,7-diazaspiro[2.6]nonane derivative, one could first protect one amine with a Boc group and the other with a Cbz group. The Boc group could then be removed under acidic conditions to allow for functionalization of the first nitrogen. Subsequently, the Cbz group could be removed by catalytic hydrogenation to expose the second nitrogen for a different modification. This strategy provides a powerful tool for the synthesis of a diverse library of compounds based on the 4,7-diazaspiro[2.6]nonane scaffold. researchgate.net

Table of Common Orthogonal Protecting Groups for Amines

Protecting GroupAbbreviationCleavage Conditions
Tert-butoxycarbonylBocAcidic (e.g., TFA)
BenzyloxycarbonylCbz or ZHydrogenolysis (e.g., H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)
AllyloxycarbonylAllocPd(0) catalysis

Despite a comprehensive search for "this compound," specific synthetic methodologies, including optimization of reaction conditions, scalability, and the application of green chemistry principles as outlined in the request, could not be located. The available scientific literature and patent databases provide information on the synthesis of structurally related diazaspiro compounds, but not the specific [2.6]nonane ring system requested.

Therefore, it is not possible to generate an article that strictly adheres to the provided outline and focuses solely on "this compound" with the required level of detail and scientific accuracy. Information regarding efficient and high-yielding pathways, as well as the implementation of green chemistry principles for this particular compound, is not presently available in the public domain based on the conducted searches.

Chemical Reactivity and Derivatization of the Tert Butyl 4,7 Diazaspiro 2.6 Nonane 7 Carboxylate Scaffold

Functionalization at Nitrogen Centers

The 4,7-diazaspiro[2.6]nonane scaffold possesses two nitrogen atoms that can be selectively functionalized. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen directs reactions to the secondary amine, enabling a range of derivatization strategies.

N-Alkylation and N-Acylation Reactions

The secondary amine in tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is amenable to standard N-alkylation and N-acylation reactions. While specific examples for the [2.6]nonane system are not extensively documented in publicly available literature, the reactivity is expected to be analogous to other Boc-protected diazaspirocycles.

N-Alkylation: This transformation introduces alkyl substituents onto the secondary nitrogen. Reaction conditions typically involve an alkyl halide or sulfonate and a base to neutralize the generated acid. The choice of base and solvent is crucial to achieve good yields and minimize side reactions.

N-Acylation: Acylation of the secondary amine can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or activated esters. These reactions are generally high-yielding and provide stable amide derivatives. For instance, the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) can be used to introduce a second Boc group, leading to the fully protected diazaspirocycle. While a direct example for the [2.6]nonane is not provided, a similar reaction is a key step in the synthesis of related diazaspiro[3.5]nonane systems.

Table 1: Representative N-Alkylation and N-Acylation Reactions on Analogous Diazaspiro Scaffolds

Starting Material AnalogueReagentProductReaction Type
Boc-protected diazaspiro[3.5]nonaneAlkyl Halide (e.g., CH₃I)N-Alkyl-Boc-diazaspiro[3.5]nonaneN-Alkylation
Boc-protected diazaspiro[3.5]nonaneAcid Chloride (e.g., CH₃COCl)N-Acyl-Boc-diazaspiro[3.5]nonaneN-Acylation
Boc-protected diazaspiro[3.5]nonaneDi-tert-butyl dicarbonate (Boc₂O)Di-Boc-diazaspiro[3.5]nonaneN-Acylation

Amide and Sulfonamide Formation

The nucleophilic secondary amine readily participates in reactions to form amides and sulfonamides, which are important functional groups in medicinal chemistry.

Amide Formation: Coupling with carboxylic acids, typically mediated by a coupling agent such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) reagents (e.g., BOP, PyBOP), affords the corresponding amide derivatives. This reaction is fundamental for incorporating the diazaspiro[2.6]nonane scaffold into peptidic or other complex molecular structures.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base leads to the formation of stable sulfonamides. This functionalization is widely used to introduce bioisosteric replacements for other functional groups and to modulate the physicochemical properties of a molecule.

Modifications of the Cyclopropane (B1198618) Moiety

The cyclopropane ring in the 4,7-diazaspiro[2.6]nonane scaffold is a source of ring strain, which can be harnessed for unique chemical transformations.

Ring-Opening Reactions and Strain-Release Functionalization

The inherent strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. These reactions can be promoted by electrophiles, nucleophiles, or radical initiators, leading to the formation of larger, functionalized ring systems. This strain-release functionalization is a powerful strategy for accessing novel chemical space. While specific examples for the title compound are limited, the general principles of cyclopropane chemistry suggest that reactions such as acid-catalyzed ring-opening or transition metal-catalyzed insertions are plausible.

Introduction of Diverse Chemical Tags and Linkers

The functional handles introduced through modifications at the nitrogen centers or the cyclopropane ring can be used to attach a variety of chemical tags and linkers. For example, an N-alkylated derivative bearing a terminal alkyne or azide (B81097) can be used in "click" chemistry reactions for bioconjugation or the attachment of fluorescent probes. Similarly, the introduction of a carboxylic acid or an amino group allows for the covalent attachment of the scaffold to other molecules of interest, including polymers, peptides, or other small molecules.

Chemoselective Transformations and Regioselectivity

The presence of multiple reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its derivatization.

The Boc protecting group plays a crucial role in directing the regioselectivity of reactions involving the nitrogen atoms. Under standard conditions, functionalization will occur selectively at the unprotected secondary amine. However, under certain conditions, particularly with strong bases, reactions at the Boc-protected nitrogen are possible, although less common.

In reactions involving the cyclopropane ring, the regioselectivity of ring-opening will be influenced by the electronic nature of the substituents and the reaction mechanism. For instance, in an electrophile-induced ring-opening, the initial attack is likely to occur at the most nucleophilic carbon-carbon bond of the cyclopropane, and the subsequent stabilization of the resulting carbocationic intermediate will dictate the final product.

Table 2: Summary of Potential Derivatization Strategies

Reaction SiteReaction TypeReagentsPotential Products
Secondary AmineN-AlkylationAlkyl halides, BaseN-Alkyl derivatives
Secondary AmineN-AcylationAcid chlorides, AnhydridesN-Acyl derivatives
Secondary AmineAmide FormationCarboxylic acids, Coupling agentsAmide conjugates
Secondary AmineSulfonamide FormationSulfonyl chlorides, BaseSulfonamide derivatives
Cyclopropane RingRing-OpeningAcids, Transition metalsFunctionalized larger rings

Selective Reactivity of Protected and Unprotected Amine Sites

The core feature of this compound is the presence of two distinct amine environments: a secondary amine at the 4-position and a Boc-protected amine at the 7-position. This structural arrangement is the foundation for its selective reactivity. The Boc group, an electron-withdrawing carbamate (B1207046), significantly decreases the nucleophilicity of the nitrogen atom it is attached to (N-7). Conversely, the unprotected secondary amine at the 4-position retains its nucleophilic character and is thus the primary site for electrophilic attack.

This disparity in reactivity allows for a high degree of regioselectivity in various chemical transformations. For instance, in reactions such as alkylation, acylation, and arylation, the incoming electrophile will preferentially react with the more nucleophilic N-4 amine. This selective functionalization is crucial for the synthesis of complex molecules where specific substitution patterns are required.

Table 1: Comparison of Amine Reactivity in this compound

Amine Position Protecting Group Electronic Nature Nucleophilicity Primary Site of Reaction
N-4 None Electron-donating High Electrophilic Addition
N-7 Boc Electron-withdrawing Low Generally unreactive

The selective deprotection of the Boc group at N-7 can be achieved under acidic conditions, which subsequently allows for the functionalization of this site. This orthogonal protection strategy enables the sequential derivatization of both nitrogen atoms, providing a versatile platform for creating a diverse range of disubstituted diazaspiro[2.6]nonane analogs.

Transition Metal-Catalyzed Cross-Coupling Reactions on Derivatives

Derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are among the most widely used palladium-catalyzed transformations in modern organic synthesis. Derivatives of the diazaspiro[2.6]nonane scaffold, particularly those bearing aryl or heteroaryl halides, are amenable to these reactions.

The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond between an organoboron compound and an organic halide or triflate. For instance, a derivative of this compound functionalized with a bromoaryl group at the N-4 position can be coupled with a variety of aryl or heteroaryl boronic acids or esters. This reaction is typically catalyzed by a palladium(0) complex in the presence of a base.

The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds. In the context of the diazaspiro[2.6]nonane scaffold, the unprotected N-4 amine can be directly coupled with aryl or heteroaryl halides. This reaction provides a direct route to N-aryl derivatives of the scaffold. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and functional group tolerance.

Table 2: Overview of Cross-Coupling Reactions on Diazaspiro[2.6]nonane Derivatives

Reaction Bond Formed Reactants Catalyst System (Typical)
Suzuki-Miyaura C-C Aryl/heteroaryl halide derivative of the scaffold + Organoboron reagent Pd(0) complex, Base
Buchwald-Hartwig C-N Unprotected scaffold + Aryl/heteroaryl halide Pd catalyst, Phosphine ligand, Base

The ability to introduce a wide array of aryl and heteroaryl groups onto the diazaspiro[2.6]nonane scaffold via cross-coupling reactions is of significant interest in drug discovery. The incorporation of these moieties can modulate the pharmacological properties of the resulting molecules, such as their binding affinity for biological targets, solubility, and metabolic stability.

For example, the Suzuki-Miyaura coupling can be employed to synthesize derivatives with substituted biphenyl (B1667301) or aryl-heteroaryl frameworks. These structural motifs are prevalent in many biologically active compounds. Similarly, the Buchwald-Hartwig amination allows for the direct attachment of various aromatic and heteroaromatic amines to the scaffold, leading to the creation of novel chemical entities with potential therapeutic applications. The versatility of these cross-coupling methods enables the systematic exploration of the structure-activity relationships of diazaspiro[2.6]nonane derivatives.

Lack of Specific Research Data Hinders Detailed Analysis of this compound

General principles and applications of related diazaspirocyclic scaffolds, such as diazaspiro[2.5]nonanes, diazaspiro[3.5]nonanes, and diazaspiro[4.4]nonanes, are more widely reported. These related compounds are recognized for their utility in medicinal chemistry and drug discovery due to their rigid, three-dimensional structures that can serve as valuable scaffolds. They are often employed to create conformationally constrained analogues of biologically active molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties. Methodologies for constructing bridged and polycyclic systems from various cyclic amines are also a subject of research. Furthermore, the principles of fragment-based drug design and combinatorial chemistry are well-established fields that likely encompass scaffolds similar to the diazaspiro[2.6]nonane core.

However, the strict requirement to focus solely on this compound and the absence of specific published research on this particular compound prevents a detailed and scientifically accurate discussion as per the outlined sections. Information regarding its specific role in scaffolding for bridged and polycyclic systems, its integration into conformationally constrained analogues, the design principles for its use in molecular scaffolding, its application in fragment-based scaffold design, and its utilization in combinatorial chemistry and library synthesis could not be found.

Consequently, the creation of a thorough and informative article that strictly adheres to the provided structure and focuses exclusively on this compound is not feasible at this time due to the limited availability of specific research data.

Applications of Tert Butyl 4,7 Diazaspiro 2.6 Nonane 7 Carboxylate As a Versatile Building Block

Combinatorial Chemistry and Library Synthesis utilizing the Spirocyclic Scaffold

Parallel Synthesis Strategies for Diversity Generation

Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate serves as a valuable scaffold in medicinal chemistry for the generation of diverse molecular libraries through parallel synthesis. This strategy enables the rapid production of a multitude of distinct, yet structurally related, compounds, which is a cornerstone of modern drug discovery. The inherent structural features of this diazaspirocycle, particularly the presence of a Boc-protected secondary amine and a free secondary amine, allow for selective and sequential functionalization, making it an ideal starting point for creating focused compound libraries.

The core principle of using this building block in parallel synthesis revolves around its bifunctional nature. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle on one of the nitrogen atoms, allowing the other to be selectively modified. Subsequently, the Boc group can be removed under acidic conditions to expose the second nitrogen for further derivatization. This orthogonal protection scheme is fundamental to systematically introducing diversity at two distinct points of the molecule.

In a typical parallel synthesis workflow, the free secondary amine (at position 4) can be subjected to a variety of chemical transformations simultaneously across a multi-well plate format. Common reactions employed at this stage include:

Reductive Amination: Reaction with a diverse set of aldehydes or ketones in the presence of a reducing agent to introduce a wide range of substituents.

Acylation: Treatment with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) to generate a library of amides and sulfonamides.

Alkylation: Introduction of alkyl groups using different alkyl halides.

Following the initial diversification at the first nitrogen, the Boc-protecting group on the second nitrogen (at position 7) can be cleaved. This reveals a new site for a second round of diversification, where the same or different sets of reagents can be employed. This two-tiered approach exponentially increases the number of possible final compounds from a manageable set of starting materials.

Table 1: Hypothetical Parallel Synthesis Scheme for Derivatization of this compound

Step 1: Derivatization of N-4 Reagent Class (R¹) Step 2: Boc Deprotection Step 3: Derivatization of N-7 Reagent Class (R²)
Reductive AminationAldehydes (R¹-CHO)Trifluoroacetic Acid (TFA)AcylationAcyl Chlorides (R²-COCl)
AcylationAcyl Chlorides (R¹-COCl)HCl in DioxaneReductive AminationKetones (R²-C(O)-R³)
SulfonylationSulfonyl Chlorides (R¹-SO₂Cl)SulfonylationSulfonyl Chlorides (R²-SO₂Cl)

This systematic approach allows for the creation of a large matrix of compounds where the substituents R¹ and R² are varied, leading to a library with diverse steric and electronic properties. Such libraries are invaluable for screening against biological targets to identify new hit compounds in the drug discovery process.

Theoretical and Computational Investigations of the Tert Butyl 4,7 Diazaspiro 2.6 Nonane 7 Carboxylate System

Conformational Analysis and Energetic Profiles

The conformational landscape of tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate is defined by the interplay of the rigid cyclopropane (B1198618) ring and the flexible diazepane ring. Understanding the stable conformations and the energy barriers between them is crucial for predicting the molecule's shape and how it might interact with biological targets.

Molecular mechanics (MM) and quantum chemical (QC) calculations are powerful methods for investigating the geometries and relative stabilities of different conformers. MM methods, using force fields like MMFF94 or AMBER, offer a rapid way to explore a wide range of possible conformations. These initial explorations typically identify several low-energy structures.

For a more accurate energetic and geometric description, QC calculations are employed, often using Density Functional Theory (DFT) with functionals such as B3LYP and a suitable basis set (e.g., 6-31G*). These calculations refine the geometries obtained from MM and provide more reliable energy differences between conformers. For the 4,7-diazaspiro[2.6]nonane system, key variables include the puckering of the seven-membered diazepane ring and the orientation of the bulky tert-butoxycarbonyl (Boc) group.

Table 1: Representative Theoretical Calculation Parameters

Computational Method Application Key Insights
Molecular Mechanics (MM) Initial conformational search Identification of low-energy conformer families
Density Functional Theory (DFT) Geometry optimization and energy calculation Accurate bond lengths, angles, and relative stabilities

The 4,7-diazaspiro[2.6]nonane-7-carboxylate system is not static; its constituent rings undergo dynamic conformational changes. The seven-membered diazepane ring is particularly flexible and can interconvert between its various low-energy conformations. This process, known as ring inversion, is a critical aspect of its dynamic behavior.

Computational techniques such as transition state searches can be used to map the energy barriers separating these conformers. The energy profile for the ring inversion process provides insight into the flexibility of the scaffold. The presence of the spiro-fused cyclopropane ring introduces significant constraints that differentiate its dynamics from simpler cycloheptane (B1346806) or diazepane systems. The rate of this interconversion is temperature-dependent and can influence how the molecule is recognized by a binding partner, as different conformations may be preferred for binding. nih.gov

Electronic Structure and Reactivity Prediction

The electronic properties of this compound dictate its reactivity and intermolecular interaction capabilities. Computational methods are indispensable for elucidating these characteristics.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide a picture of where the molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this diazaspiro compound, the HOMO is expected to be localized primarily on the two nitrogen atoms, particularly the unprotected N4 amine, making it the most nucleophilic site. The LUMO, conversely, would likely be distributed across the carbonyl group of the Boc substituent, indicating its susceptibility to nucleophilic attack under certain conditions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Table 2: Predicted Frontier Molecular Orbital Characteristics

Orbital Predicted Localization Implied Reactivity
HOMO Unprotected N4 amine Nucleophilic center, site for alkylation/acylation

Computational chemistry allows for the detailed exploration of potential reaction pathways involving the diazaspiro scaffold. By modeling the transition states, chemists can predict the feasibility and selectivity of chemical transformations. For example, modeling the N-alkylation or N-acylation at the N4 position would involve calculating the energy profile of the reaction coordinate.

These models can help predict whether a reaction will proceed and which products will be favored. For instance, comparing the activation energies for reactions at N4 versus potential side reactions can guide the choice of reagents and reaction conditions to maximize the yield of the desired product. This predictive power is invaluable for synthetic planning and optimization.

Ligand-Scaffold Interaction Modeling (Conceptual)

The 4,7-diazaspiro[2.6]nonane scaffold is an attractive core for designing ligands that target biological macromolecules like proteins and nucleic acids. Its well-defined three-dimensional structure allows it to present substituents in specific spatial orientations, facilitating precise interactions with a binding site.

Conceptual modeling of ligand-scaffold interactions, often through molecular docking studies, can predict how derivatives of this compound might bind to a receptor. In these simulations, the deprotected diazaspiro core would serve as the scaffold, with various functional groups attached to the N4 nitrogen.

The modeling process would involve:

Defining the Binding Site: Identifying the target cavity on the protein surface.

Docking: Placing the ligand into the binding site in various orientations and conformations.

Scoring: Estimating the binding affinity for each pose using a scoring function that approximates intermolecular forces like hydrogen bonds, electrostatic interactions, and van der Waals forces.

Such studies could reveal that the secondary amine (N4-H) and the nitrogen of the diazepane ring can act as hydrogen bond donors and acceptors, respectively. The spirocyclic nature of the scaffold would rigidly orient attached substituents to probe specific pockets within the receptor, a strategy often employed in drug discovery to enhance binding affinity and selectivity. nih.govmdpi.com

Molecular Docking Studies of Scaffold Binding Motifs

Molecular docking simulations are instrumental in predicting the binding orientation and affinity of a ligand to a target receptor. nih.gov For diazaspiroalkane scaffolds, these studies have revealed key binding interactions that are likely relevant to the this compound system. Research on a series of 2,7-diazaspiro[3.5]nonane derivatives targeting sigma receptors (S1R and S2R) has highlighted the critical role of the basic nitrogen atoms within the spirocyclic core. nih.gov

In one such study, the piperidine (B6355638) nitrogen of a 2,7-diazaspiro[3.5]nonane derivative was found to form a crucial salt bridge and a hydrogen bond with the highly conserved residue Glu172 in the S1R binding pocket. nih.gov In another analog, the nitrogen of the azetidine (B1206935) ring engaged in a similar salt bridge interaction with the same residue. nih.gov This suggests that the nitrogen atoms in the diazaspiro[2.6]nonane core of the title compound are likely to be key pharmacophoric features, capable of forming strong electrostatic and hydrogen bond interactions with acidic residues in a receptor's active site.

Furthermore, computational studies on diazaspiro cores as bioisosteres for piperazine (B1678402) in the development of σ2 receptor ligands have shown that a protonated nitrogen atom forms a salt bridge or hydrogen bond with ASP29. mdpi.com This interaction is a determining factor for binding affinity. mdpi.com The rigidity of the spirocyclic framework helps to optimally position these key nitrogen atoms for interaction with the target protein. mdpi.com

Derivative ClassTarget ReceptorKey Interacting ResidueType of InteractionReference
2,7-Diazaspiro[3.5]nonaneSigma-1 Receptor (S1R)Glu172Salt Bridge, Hydrogen Bond nih.gov
DiazaspiroalkanesSigma-2 Receptor (σ2R)ASP29Salt Bridge, Hydrogen Bond mdpi.com
Diazaspiro AlkanesDopamine D3 ReceptorAsp3.32Salt Bridge nih.gov

This table presents data from molecular docking studies on various diazaspiroalkane derivatives, illustrating common binding motifs that may be applicable to the this compound scaffold.

Pharmacophore Elucidation from Spirocyclic Derivatives

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. nih.govnih.gov For spirocyclic ligands, pharmacophore models often feature a basic amino group complemented by several hydrophobic structural elements. nih.gov This general model is consistent with the binding interactions observed in molecular docking studies of diazaspiro compounds.

The development of novel spirocyclic σ1 receptor ligands has been guided by pharmacophore models that emphasize a basic nitrogen atom as a central feature. nih.gov The introduction of additional hydrophobic moieties, such as aryl groups, can lead to interactions with previously unrecognized hydrophobic pockets within the receptor, significantly enhancing binding affinity. nih.gov This suggests that while the diazaspiro[2.6]nonane core of this compound provides the key nitrogen interactions, modifications to the scaffold could engage additional hydrophobic regions of a target protein.

The tert-butyl group of the carboxylate moiety in the title compound is a bulky, hydrophobic feature. Based on general pharmacophore models for spirocyclic ligands, this group could play a significant role in binding by occupying a hydrophobic pocket within a receptor. The spatial arrangement of the nitrogen atoms in the diazaspiro[2.6]nonane ring system, combined with the orientation of the tert-butyl carboxylate group, defines the specific pharmacophoric pattern of this molecule.

Pharmacophore FeatureDescriptionPotential Role in BindingReference
Basic Nitrogen AtomA protonatable amine within the spirocyclic core.Forms key salt bridges and hydrogen bonds with acidic residues (e.g., Asp, Glu). nih.govmdpi.comnih.gov
Hydrophobic RegionsNon-polar groups, such as the tert-butyl group.Occupy hydrophobic pockets in the receptor, contributing to binding affinity. nih.gov
Spirocyclic ScaffoldA rigid three-dimensional framework.Optimally positions the pharmacophoric features for interaction with the target. rsc.orgmdpi.com

This table outlines the key pharmacophoric features likely present in the this compound system, based on studies of analogous spirocyclic derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for Tert Butyl 4,7 Diazaspiro 2.6 Nonane 7 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules in solution. For Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate, NMR provides crucial information about the connectivity of atoms, their spatial arrangement, and the dynamic processes the molecule undergoes.

Stereochemical Assignment through 2D NMR Techniques (e.g., NOESY, COSY)

Two-dimensional (2D) NMR techniques are particularly powerful for unambiguously assigning the stereochemistry of complex molecules like this compound. slideshare.net

Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, typically those separated by two or three bonds. libretexts.org In the diazaspiro[2.6]nonane framework, COSY spectra would reveal correlations between geminal and vicinal protons within the cyclopropane (B1198618) and cycloheptane (B1346806) rings. For example, the protons on the cyclopropane ring would show characteristic cross-peaks, confirming their connectivity.

To illustrate the power of these techniques, consider a hypothetical derivative of this compound with a substituent at one of the methylene (B1212753) positions of the cycloheptane ring. The stereochemical orientation of this substituent (axial vs. equatorial) could be determined by observing specific NOE correlations to other protons within the ring system.

Interactive Table 1: Hypothetical 2D NMR Correlations for a Substituted this compound Derivative

Proton PairCOSY CorrelationNOESY CorrelationImplied Relationship
H-5a, H-5bStrongStrongGeminal Protons
H-5a, H-6axStrongWeakVicinal (gauche)
H-5a, H-6eqStrongStrongVicinal (trans)
H-1, H-8NonePossibleThrough-space interaction

Elucidation of Complex Spin Systems and Conformational Dynamics

The seven-membered ring of the diazaspiro[2.6]nonane system can exist in various conformations, such as chair and boat forms, which can interconvert. This conformational flexibility leads to complex spin systems in the ¹H NMR spectrum, often resulting in broad or overlapping signals.

Variable-temperature NMR studies can be employed to study these conformational dynamics. At low temperatures, the interconversion between different conformations may be slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic parameters for the conformational equilibrium.

Furthermore, advanced NMR experiments, such as rotating-frame Overhauser effect spectroscopy (ROESY), can be used to distinguish between true NOE effects and effects arising from chemical exchange, providing a more accurate picture of the conformational dynamics.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of all atoms in the molecule, as well as how the molecules are arranged in the crystal lattice.

Absolute Configuration Assignment and Crystal Packing Analysis

For chiral derivatives of this compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenters. This is typically achieved by using anomalous dispersion effects, which are particularly sensitive for crystals containing heavier atoms.

The crystal packing analysis reveals how the individual molecules are arranged in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound, such as its melting point and solubility. The packing is governed by a variety of intermolecular forces, including van der Waals interactions and hydrogen bonding.

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, molecules of this compound and its derivatives can interact with each other through hydrogen bonds. The secondary amine in the seven-membered ring can act as a hydrogen bond donor, while the carbonyl oxygen of the tert-butoxycarbonyl (Boc) group can act as a hydrogen bond acceptor.

These hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as chains or sheets, in the crystal lattice. The nature and strength of these hydrogen bonding networks have a significant impact on the physical properties of the material. For example, strong intermolecular hydrogen bonding can lead to higher melting points and lower solubility.

Interactive Table 2: Crystallographic Data for a Hypothetical Derivative of this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)9.876
β (°)105.2
Volume (ų)1489.1
Z4
R-factor0.045

Mass Spectrometry for Mechanistic Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular weight of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with high accuracy, which allows for the determination of its elemental composition.

In addition to molecular weight determination, mass spectrometry can be used to study the fragmentation patterns of molecules. By analyzing the fragments produced when a molecule is ionized, it is possible to gain insights into its structure and bonding. This information can be particularly useful for identifying unknown byproducts in a reaction mixture or for elucidating the mechanism of a chemical reaction.

For example, in the synthesis of a derivative of this compound, tandem mass spectrometry (MS/MS) could be used to fragment the parent ion and analyze the resulting daughter ions. This would provide valuable information about the connectivity of the molecule and could help to confirm the proposed structure. The characteristic loss of the tert-butyl group or isobutylene (B52900) from the Boc protecting group is a common fragmentation pathway observed in the mass spectra of such compounds.

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediates

The synthesis of complex heterocyclic scaffolds like the diazaspiro[2.6]nonane core often proceeds through a series of intermediate species. Monitoring the progress of such multi-step reactions and identifying the presence of these transient molecules is crucial for optimizing reaction conditions and understanding the underlying reaction mechanism. High-Resolution Mass Spectrometry (HRMS) offers the requisite sensitivity and mass accuracy to detect and tentatively identify these intermediates, even at low concentrations within a complex reaction mixture.

The power of HRMS lies in its ability to provide highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the determination of the elemental composition of an ion, thereby lending significant confidence to the proposed structure of a reaction intermediate. For instance, in a hypothetical synthetic route to this compound, key intermediates can be targeted for identification by calculating their theoretical exact masses and comparing them with the experimental data obtained from HRMS analysis of the reaction mixture at various time points.

Table 1: Theoretical HRMS Data for Plausible Reaction Intermediates in the Synthesis of this compound

Putative Intermediate NameChemical FormulaTheoretical m/z [M+H]⁺
Tert-butyl 4-(prop-2-en-1-yl)-7-azaspiro[2.6]nonane-7-carboxylateC₁₅H₂₆N₂O₂267.20725
7-(Tert-butoxycarbonyl)-4,7-diazaspiro[2.6]nonan-4-ium-4-oneC₁₂H₂₀N₂O₃241.15012
1-(Tert-butoxycarbonyl)aziridine-2-carbaldehydeC₈H₁₃NO₃188.09227

This interactive table allows for the sorting of data by clicking on the column headers.

By extracting ions corresponding to these theoretical masses from the HRMS data, chemists can track the formation and consumption of intermediates, providing invaluable insights into the reaction kinetics and pathway.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies

While HRMS provides the elemental composition, Tandem Mass Spectrometry (MS/MS) is employed to gain deeper structural insights through the fragmentation of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a characteristic fragmentation pattern that serves as a structural fingerprint.

The fragmentation of N-Boc (tert-butoxycarbonyl) protected amines is well-documented and typically proceeds through characteristic neutral losses. The most common fragmentation pathways involve the loss of isobutylene (56 Da) and the loss of the entire Boc group as isobutylene and carbon dioxide (100 Da). These fragmentation patterns are instrumental in confirming the presence of the N-Boc protecting group.

A detailed analysis of the MS/MS spectrum of this compound would be expected to reveal key fragment ions resulting from these characteristic losses, as well as cleavages within the diazaspirocyclic core. The study of these fragmentation pathways not only confirms the structure of the final compound but can also be used to differentiate it from potential isomers.

Table 2: Predicted MS/MS Fragmentation Data for Protonated this compound ([C₁₂H₂₂N₂O₂ + H]⁺, m/z 227.1754)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Putative Fragment Structure/Description
227.1754171.154656.0208Loss of isobutylene (C₄H₈) from the Boc group
227.1754127.1233100.0521Loss of the Boc group (C₅H₈O₂)
171.1546127.123344.0313Subsequent loss of carbon dioxide (CO₂)
227.1754113.1073114.0681Cleavage of the azepane ring
227.175470.0651157.1103Formation of the protonated aziridine (B145994) fragment

This interactive table can be sorted by clicking on the respective column headers to better analyze the fragmentation data.

The systematic study of these fragmentation pathways, often aided by computational chemistry, allows for the confident structural assignment of this compound and provides a reliable method for its identification in various analytical applications.

Future Directions and Emerging Research Avenues for 4,7 Diazaspiro 2.6 Nonane Scaffolds

Development of Novel and More Efficient Synthetic Routes

The accessibility of 4,7-diazaspiro[2.6]nonane derivatives is fundamental to their exploration. Future efforts will likely concentrate on developing more efficient, sustainable, and scalable synthetic strategies beyond classical multi-step approaches.

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. The application of enzymes could provide novel routes to chiral, enantiomerically pure 4,7-diazaspiro[2.6]nonane scaffolds, which are of high value in drug discovery.

Research Findings: Engineered enzymes, particularly from the cytochrome P450 family, have demonstrated the ability to perform highly regio- and stereoselective hydroxylation on C-H bonds of complex molecules, including spirocycles. acs.orgrsc.org For instance, engineered P450BM3 variants have been used to convert an N-benzyl spiro[3.3]heptane-2-carboxamide into multiple monohydroxylated regioisomers with near-perfect enantioselectivity. acs.orgrsc.org Furthermore, enzymes such as transaminases and imine reductases are well-established for the asymmetric synthesis of chiral amines. rsc.org These biocatalytic systems often operate under mild, aqueous conditions and can provide access to stereoisomers that are difficult to obtain through conventional resolution or asymmetric synthesis.

The future application to the 4,7-diazaspiro[2.6]nonane core could involve:

Asymmetric Synthesis: Developing a biocatalytic route, perhaps using an engineered imine reductase or transaminase cascade, to construct the spirocyclic core enantioselectively from achiral precursors.

Late-Stage Functionalization: Employing engineered P450 enzymes to selectively hydroxylate specific C-H bonds on the diazepane or cyclopropane (B1198618) rings of a pre-formed scaffold, enabling the synthesis of targeted derivatives with high precision.

Kinetic Resolution: Using lipases or other hydrolases for the kinetic resolution of racemic mixtures of functionalized 4,7-diazaspiro[2.6]nonane derivatives to isolate enantiopure compounds.

These chemoenzymatic strategies promise to deliver highly valuable, chiral building blocks in a more sustainable fashion than current methods. rsc.orgacs.orgnih.gov

Flow Chemistry and Continuous Manufacturing for Industrial Scale

For the large-scale production required for pharmaceutical development or materials applications, flow chemistry presents significant advantages over traditional batch processing. This technology enables reactions to be performed in a continuous stream within a network of tubes or microreactors, offering superior control over reaction parameters.

Research Findings: Flow chemistry has been successfully applied to the multi-step synthesis of various complex nitrogen heterocycles. nih.govacs.org The key advantages demonstrated include enhanced safety by minimizing the accumulation of hazardous reagents or unstable intermediates, precise control over temperature and residence time leading to improved yields and selectivity, and simplified scale-up by extending the operation time rather than increasing reactor volume. nih.govthieme-connect.comresearchgate.net Integrated flow systems can combine synthesis, in-line purification, and analysis, creating a seamless and highly efficient manufacturing process. nih.gov

Future implementation for the synthesis of compounds like tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate could involve designing a multi-step continuous flow process that:

Assembles the spirocyclic core from simple starting materials in a first reactor.

Performs the protection of one nitrogen atom (e.g., with a Boc group) in a subsequent module.

Integrates in-line extraction and purification to yield the final, high-purity product without manual handling of intermediates.

Table 1: Comparison of Batch vs. Flow Chemistry for Heterocycle Synthesis
ParameterBatch SynthesisFlow Chemistry
Scalability Complex, often requires re-optimizationStraightforward, by extending run time
Safety Higher risk with exotherms and hazardous intermediatesInherently safer due to small reaction volumes
Heat & Mass Transfer Often inefficient and inconsistentHighly efficient and uniform
Reproducibility Can vary between scalesHigh, due to precise process control
Process Integration Difficult, requires isolation of intermediatesEnables multi-step, integrated sequences

Exploration of New Chemical Transformations of the Spirocyclic Core

Beyond improving its synthesis, future research will undoubtedly focus on using the 4,7-diazaspiro[2.6]nonane scaffold as a platform for discovering new chemical reactivity and accessing novel molecular architectures.

Skeletal Rearrangements and Ring Expansion/Contraction

The inherent strain of the cyclopropane ring within the 4,7-diazaspiro[2.6]nonane system makes it a prime candidate for skeletal rearrangement reactions. Such transformations can dramatically alter the molecular framework, providing rapid access to diverse and structurally complex scaffolds from a common intermediate.

Research Findings: Skeletal rearrangements are powerful transformations for modifying complex molecular cores. nih.gov For example, acid-catalyzed reactions of certain bicyclic hydrazine-epoxides can lead to nitrogen-participation-induced rearrangements. Ring expansion and contraction reactions are well-documented methods for converting one ring size into another, often proceeding through cationic, anionic, or carbenoid intermediates. acs.org The unique strain energy of small rings can be the driving force for these transformations, allowing for the formation of otherwise inaccessible structures.

For the 4,7-diazaspiro[2.6]nonane core, potential research avenues include:

Acid-Mediated Ring Opening: Treatment with Lewis or Brønsted acids could induce the opening of the cyclopropane ring to form a vinyl group or initiate a cascade rearrangement to expand the seven-membered ring.

Transition-Metal Catalysis: The use of metals like rhodium or gold could catalyze novel cycloisomerization or rearrangement pathways, leveraging the strain of the three-membered ring.

Photochemical Rearrangements: Irradiation could promote unique rearrangements of the spirocyclic system, leading to novel isomers and cage-like structures.

C-H Functionalization Strategies for Direct Derivatization

Direct C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the modification of molecular scaffolds without the need for pre-installed functional groups. This approach is particularly valuable for the late-stage diversification of drug candidates.

Research Findings: Significant progress has been made in the C-H functionalization of saturated nitrogen heterocycles. Transition-metal catalysis, particularly with rhodium and palladium, has enabled the direct arylation and alkylation of C-H bonds adjacent to the nitrogen atom (α-position). More challenging is the functionalization of more remote C-H bonds (β- or γ-positions), but methods involving directing groups or photoredox catalysis are emerging to control regioselectivity. For instance, photoredox catalysis can generate radical intermediates that enable C-H functionalization at sites dictated by electronic or steric factors. C-H activation has also been used to initiate spiroannulation reactions to build spirocyclic compounds. nih.gov

Applying these strategies to the 4,7-diazaspiro[2.6]nonane scaffold presents an exciting research frontier. Key goals would be to:

Develop regioselective methods to functionalize the C-H bonds on the diazepane ring, potentially at the positions adjacent to the nitrogens or at the more remote carbons.

Explore conditions for the challenging functionalization of the C-H bonds on the cyclopropane ring, which would provide direct access to highly substituted spirocycles.

Utilize these methods for the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies by introducing a variety of substituents in a controlled manner.

Table 2: Potential C-H Functionalization Sites on the 4,7-Diazaspiro[2.6]nonane Core
PositionRingPotential MethodChallenge
α to Nitrogen (C5, C6, C8) DiazepaneTransition-Metal Catalysis, Photoredox CatalysisSelectivity between different α-positions
β to Nitrogen (C9) DiazepaneDirecting Group Strategies, Radical-based methodsHigh bond dissociation energy
Cyclopropane (C1, C2) CyclopropaneTransition-Metal Insertion, Radical AbstractionHigh ring strain, unique reactivity

Integration into Advanced Materials and Supramolecular Assemblies

The rigid, three-dimensional structure of the 4,7-diazaspiro[2.6]nonane scaffold makes it an attractive building block, or tecton, for the construction of advanced materials and complex supramolecular systems. The two nitrogen atoms provide well-defined points for coordination with metal ions or for establishing hydrogen bonding networks.

Research Findings: Spirocyclic frameworks are prevalent in functional materials due to their ability to enforce specific three-dimensional arrangements. nih.gov Fused heterocyclic compounds have been shown to form complex supramolecular assemblies through a combination of hydrogen bonding and π-π stacking interactions. The predictable geometry of such building blocks is crucial for the design of porous crystalline materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where the properties of the final material are directly related to the structure of its components.

Future research could explore the use of 4,7-diazaspiro[2.6]nonane derivatives as:

Ligands for MOFs: Functionalizing the scaffold with carboxylic acids or other coordinating groups could allow its use as a rigid, nitrogen-containing linker to create novel MOFs with unique pore environments for applications in gas storage or catalysis.

Monomers in Polymer Synthesis: Incorporation of the spirocyclic diamine into polyamides or polyurethanes could lead to polymers with enhanced thermal stability, rigidity, and specific conformational properties.

Building Blocks for Supramolecular Cages: By attaching reactive groups to both nitrogen atoms, the scaffold could be used in template-directed synthesis to form discrete molecular cages capable of encapsulating guest molecules, with potential applications in sensing or drug delivery.

Design of Macrocyclic and Cage Structures

While specific examples utilizing the 4,7-diazaspiro[2.6]nonane scaffold are not readily found in the literature, the general principles of macrocycle and cage design can be hypothetically applied. The secondary amine and the Boc-protected amine in this compound provide two distinct points for functionalization. Following deprotection of the Boc group, the resulting diamine could be utilized in condensation reactions with dicarboxylic acids, dialdehydes, or other difunctional linkers to form macrocyclic structures.

The rigid nature of the spirocyclic core would be expected to impart a degree of pre-organization to the resulting macrocycle, potentially influencing its cavity size, shape, and binding properties. The synthesis of cage structures would likely involve the use of trifunctional or tetrafunctional building blocks that can react with the two amine groups of the deprotected 4,7-diazaspiro[2.6]nonane to create three-dimensional, enclosed architectures. The inherent chirality of the scaffold could also be exploited to generate chiral cages for enantioselective recognition or catalysis.

Table 1: Hypothetical Macrocyclic Structures from 4,7-Diazaspiro[2.6]nonane

Linker Type Potential Macrocycle Structure Key Features
Dicarboxylic Acid Diamide Macrocycle Rigid structure, potential for hydrogen bonding
Dialdehyde (via reductive amination) Diazamacrocycle Flexible yet defined cavity

This table presents hypothetical structures based on common synthetic strategies for macrocycle formation, as specific examples with the 4,7-diazaspiro[2.6]nonane scaffold are not available in the literature.

Molecular Recognition and Self-Assembly Studies

The potential for 4,7-diazaspiro[2.6]nonane-based macrocycles and cages in molecular recognition lies in the creation of well-defined cavities capable of binding guest molecules. The nitrogen atoms of the diazacycloheptane ring could act as hydrogen bond donors or acceptors, or as coordination sites for metal ions. The cyclopropane unit provides a rigid, lipophilic segment that could contribute to van der Waals interactions with guests.

Self-assembly studies would explore how individual 4,7-diazaspiro[2.6]nonane-containing molecules interact to form larger, ordered supramolecular structures. This could be driven by hydrogen bonding between the amine groups, metal coordination, or solvophobic effects. The unique shape of the spirocyclic unit could direct the packing of molecules in the solid state, potentially leading to the formation of porous materials or crystals with interesting properties.

Table 2: Potential Molecular Recognition and Self-Assembly Applications

Research Area Potential Application Underlying Principle
Host-Guest Chemistry Recognition of small organic molecules or ions Pre-organized cavity of macrocycle or cage
Crystal Engineering Formation of porous crystalline materials Directional intermolecular interactions

This table outlines potential research directions, as specific studies on the molecular recognition and self-assembly of 4,7-diazaspiro[2.6]nonane derivatives are not currently published.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.